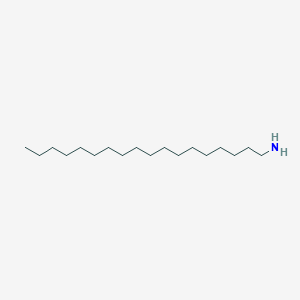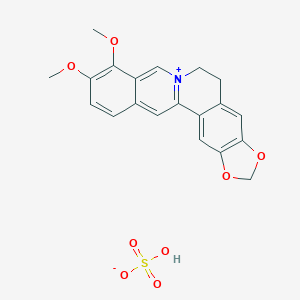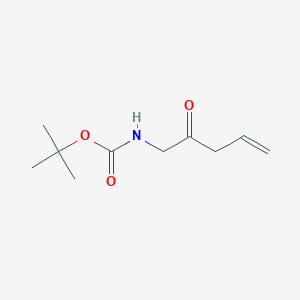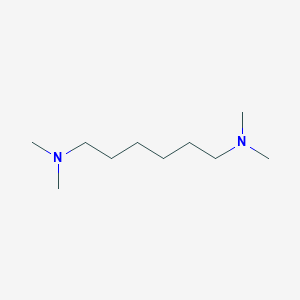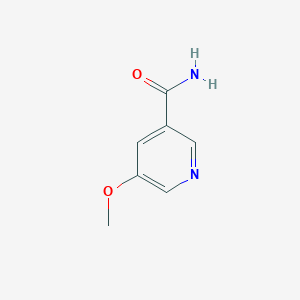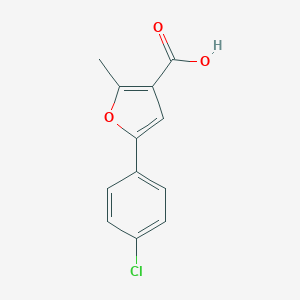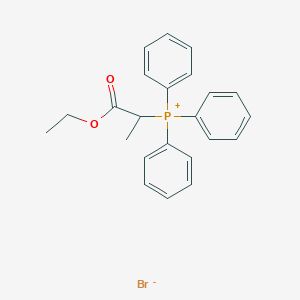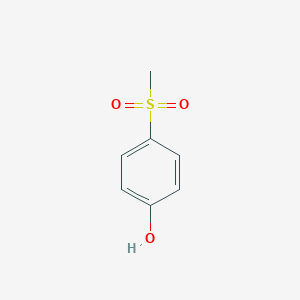
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid, also known as CMP, is a chiral amino acid that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects through various mechanisms, including the modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. It has been shown to regulate the expression of genes involved in inflammation, oxidative stress, and cell growth. (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid also inhibits the activity of enzymes involved in the production of reactive oxygen species and lipid peroxidation. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid modulates various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical And Physiological Effects
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce blood pressure. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and chiral nature. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid research, including the development of new synthesis methods, the investigation of its potential applications in regenerative medicine, and the exploration of its role in the gut microbiome. Additionally, further research is needed to elucidate the molecular mechanisms underlying (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid's effects and to optimize its therapeutic potential.
Conclusion
In conclusion, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral amino acid with potential applications in various fields, including medicine, agriculture, and food industry. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including asymmetric synthesis, enzymatic synthesis, and chemical synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to create enantiomerically pure (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the substrate and the reactant. Chemical synthesis involves the use of chemical reactions to produce (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid.
Scientific Research Applications
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been used as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a growth promoter for plants and animals. In the food industry, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a flavor enhancer and a preservative.
properties
CAS RN |
125292-93-5 |
|---|---|
Product Name |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,16)6-4-11-8(9(14)15)5(6)3-7(12)13/h5-6,8,11,16H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1 |
InChI Key |
ZGEUBGPBYKPRFI-BBVRLYRLSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)O |
SMILES |
CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O |
Canonical SMILES |
CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O |
synonyms |
1'-hydroxykainic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



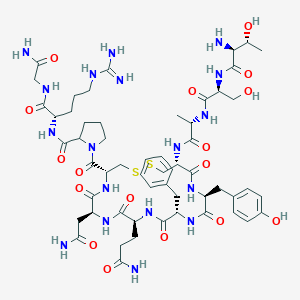
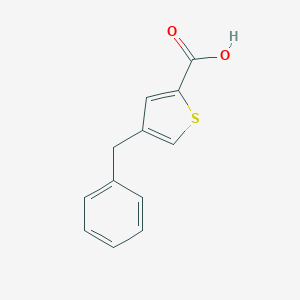
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
